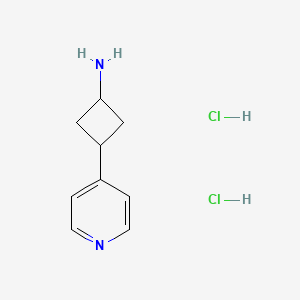![molecular formula C22H21N3O3 B2406886 (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035000-35-0](/img/structure/B2406886.png)
(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BPy-DA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPy-DA is a complex organic molecule with a unique structure that allows it to bind to certain receptors in the body, making it an important tool for studying biological processes.
Wissenschaftliche Forschungsanwendungen
Polymerization Processes
Atom Transfer Radical Polymerization (ATRP) of (Meth)acrylamides : Studies have shown that using ligands like bipyridines in ATRP can significantly affect the polymerization of (meth)acrylamides, leading to different outcomes in terms of conversion rates and polymer yield (Teodorescu & Matyjaszewski, 1999).
RAFT Polymerization of Acrylamides : Research indicates controlled room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of acrylamides like N-isopropylacrylamide, with specific RAFT chain transfer agents leading to controlled/"living" polymerizations (Convertine et al., 2004).
Living Radical Polymerization : Improved atom transfer radical polymerization (ATRP) of acrylamide in aqueous media using novel catalyst systems, demonstrating linear first-order kinetic plots and the living nature of the polymers (Jewrajka & Mandal, 2004).
Applications in Bioengineering and Tissue Engineering
Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM) substrates, a type of acrylamide polymer, have been extensively used for nondestructive release of biological cells and proteins, with applications in the study of extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).
Thermoresponsive Scaffolds for Tissue Engineering : Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed, showing potential for applications in tissue engineering. These scaffolds exhibit changes in pore diameter with temperature, which is crucial for cell infiltration and angiogenesis (Galperin, Long, & Ratner, 2010).
Molecular Studies and Synthesis
- Molecular Docking and DFT Studies : The study of acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, through molecular docking and Density Functional Theory (DFT) helps in understanding non-covalent interactions and spectroscopic data, which are crucial for designing new acrylamide-based materials (Shukla, Chaudhary, & Pandey, 2020).
Supramolecular Assembly and Photoluminescent Properties
- Supramolecular Assembly of Coordination Polymers : Studies have shown the synthesis of coordination polymers based on acrylamide derivatives with auxiliary ligands like bipyridine, leading to compounds with unique structures and photoluminescent properties (Liu & Li, 2013).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-19-7-5-16(14-20(19)28-2)6-8-21(26)25-15-18-4-3-11-24-22(18)17-9-12-23-13-10-17/h3-14H,15H2,1-2H3,(H,25,26)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGLHXGFWVETTG-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)


![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)


![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)
![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)